

# "4'-Chloro-3-(2-methylphenyl)propiophenone" molecular structure

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## Compound of Interest

Compound Name: 4'-Chloro-3-(2-methylphenyl)propiophenone

CAS No.: 898789-44-1

Cat. No.: B1614047

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Title: Structural Architecture, Synthesis, and Derivatization of **4'-Chloro-3-(2-methylphenyl)propiophenone**: A Technical Whitepaper

Executive Summary **4'-Chloro-3-(2-methylphenyl)propiophenone** is a highly versatile dihydrochalcone derivative serving as a privileged scaffold in medicinal chemistry and organic synthesis. This whitepaper provides a comprehensive technical guide on its structural architecture, physicochemical properties, chemoselective synthetic methodologies, and downstream applications in drug discovery.

## Molecular Architecture & Electronic Properties

The molecular structure of **4'-Chloro-3-(2-methylphenyl)propiophenone** (IUPAC: 1-(4-chlorophenyl)-3-(2-methylphenyl)propan-1-one) is defined by three distinct domains, each contributing to its utility in structure-activity relationship (SAR) optimization:

- The 4-Chlorophenyl Ring (A-Ring): The substitution of a chlorine atom at the para position exerts a negative inductive effect (-I) while providing resonance stabilization (+M). Crucially,

the halogen significantly enhances the molecule's lipophilicity (LogP), a vital parameter for improving cell membrane permeability in active pharmaceutical ingredients (APIs)[1].

- The Propan-1-one Linker: Unlike rigid  $\alpha,\beta$ -unsaturated chalcones, the saturated three-carbon aliphatic chain provides conformational flexibility. This allows the two aryl rings to dynamically adapt to the spatial constraints of target receptor pockets.
- The 2-Methylphenyl Ring (B-Ring): The ortho-methyl group introduces targeted steric hindrance. This bulk restricts the free rotation of the B-ring, effectively locking the molecule into specific low-energy conformational states that enhance binding affinity and target selectivity.

## Physicochemical Data

Accurate physicochemical characterization is foundational for assay development and chromatographic profiling. The core parameters are summarized below[1][2]:

Parameter	Value / Description
CAS Registry Number	898789-44-1
Molecular Formula	C <sub>16</sub> H <sub>15</sub> ClO
Molecular Weight	258.74 g/mol
SMILES String	<chem>CC1=C(CCC(=O)C2=CC=C(Cl)C=C2)C=CC=C1</chem>
Boiling Point	~401.8 °C at 760 mmHg
Density	1.142 g/cm <sup>3</sup>
Flash Point	230 °C

## Synthetic Methodology & Mechanistic Pathways

The synthesis of **4'-Chloro-3-(2-methylphenyl)propiophenone** is typically achieved via a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective reduction.

Causality in Experimental Design: The critical challenge in this workflow is the reduction step. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H<sub>2</sub> gas is notoriously problematic for this substrate, as it frequently triggers hydrodehalogenation (cleavage of the C-Cl bond) and over-reduction of the carbonyl group to a secondary alcohol[3]. To circumvent this, a chemoselective reduction utilizing Zinc dust in glacial acetic acid (Zn/HOAc) under ultrasonic irradiation is employed. This single-electron transfer (SET) mechanism selectively reduces the conjugated C=C double bond while fully preserving the aryl chloride and the carbonyl functionalities[3][4].

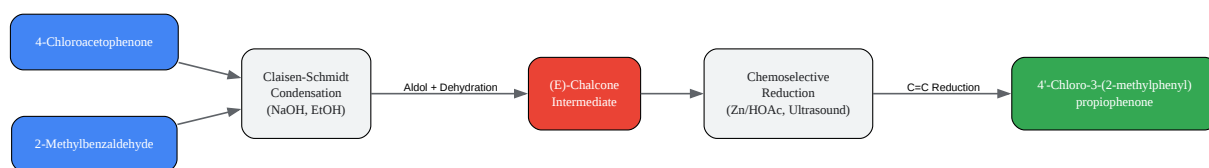
#### Protocol 1: Claisen-Schmidt Condensation (Chalcone Intermediate)[5]

- **Initiation:** In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4-chloroacetophenone and 10.0 mmol of 2-methylbenzaldehyde in 20 mL of absolute ethanol.
- **Catalysis:** Cool the mixture to 0–5 °C in an ice bath. Dropwise, add 4.0 mL of a 10% (w/v) aqueous NaOH solution under vigorous magnetic stirring. The base deprotonates the  $\alpha$ -carbon of the acetophenone, generating a reactive enolate nucleophile.
- **Propagation:** Remove the ice bath and stir at room temperature for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase until the starting materials are consumed.
- **Quenching & Workup:** Pour the crude mixture into 100 mL of ice-cold distilled water. Neutralize the solution to pH 7 using 10% HCl. Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure (E)-chalcone intermediate.

#### Protocol 2: Chemoselective Reduction (Dihydrochalcone Formation)[4]

- **Setup:** Dissolve 5.0 mmol of the synthesized chalcone intermediate in 15 mL of glacial acetic acid (HOAc).
- **Reduction:** Add 15.0 mmol of activated Zinc dust to the solution. Place the reaction flask in an ultrasonic bath (sonicator) and irradiate at room temperature for 45–60 minutes. Sonication continuously depassivates the zinc surface, accelerating the electron transfer to the conjugated system.

- Validation: Verify the completion of the reduction by IR spectroscopy; the conjugated C=O stretch ( $\sim 1640\text{ cm}^{-1}$ ) will shift to a saturated ketone stretch ( $\sim 1680\text{ cm}^{-1}$ ).
- Purification: Filter the suspension through a pad of Celite to remove unreacted zinc. Neutralize the filtrate with saturated aqueous  $\text{NaHCO}_3$ , extract with dichloromethane ( $3 \times 20\text{ mL}$ ), dry the combined organic layers over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure to yield the final **4'-Chloro-3-(2-methylphenyl)propiophenone**.



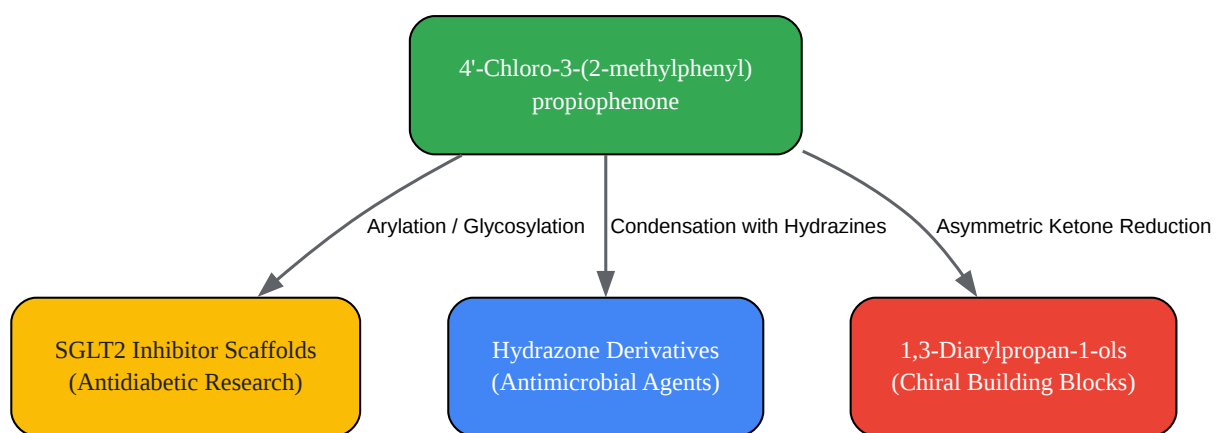
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Caption: Synthetic workflow for **4'-Chloro-3-(2-methylphenyl)propiophenone** via chemoselective reduction.

## Application as a Privileged Scaffold in Drug Discovery

The 1,3-diarylpropan-1-one core is highly valued in medicinal chemistry for its ability to act as a precursor for diverse pharmacophores:

- **SGLT2 Inhibitor Scaffolds:** The diaryl-alkyl architecture mimics the aglycone core of phlorizin. Through further arylation or glycosylation, this scaffold can be optimized into potent sodium-glucose cotransporter 2 (SGLT2) inhibitors for type 2 diabetes management.
- **Hydrazone Therapeutics:** Condensation of the saturated carbonyl with substituted hydrazines yields stable hydrazone derivatives, which are heavily investigated for their antimicrobial and anti-inflammatory properties.
- **Chiral Building Blocks:** Asymmetric reduction of the ketone (e.g., using Corey-Bakshi-Shibata reduction) yields chiral 1,3-diarylpropan-1-ols, which serve as advanced intermediates for selective serotonin reuptake inhibitors (SSRIs).



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Caption: Downstream derivatization pathways for the 1,3-diarylpropan-1-one scaffold.

## Analytical Validation and Quality Control

To ensure the integrity of the synthesized compound, the following self-validating analytical markers must be confirmed:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The spectrum must display an A<sub>2</sub>B<sub>2</sub> spin system (two doublets,  $J \approx 8.5$  Hz) integrating for 4 protons, confirming the para-substituted chlorophenyl ring. A distinct singlet integrating for 3 protons at  $\sim 2.3$  ppm confirms the ortho-methyl group. The saturated aliphatic chain is validated by the presence of two coupled triplets at  $\sim 3.2$  ppm and  $\sim 3.0$  ppm, representing the adjacent methylene (CH<sub>2</sub>) groups.
- LC-MS (ESI<sup>+</sup>): The mass spectrum will exhibit a protonated molecular ion [M+H]<sup>+</sup> peak at  $m/z$  259.08. Crucially, the presence of a single chlorine atom is validated by a characteristic M+2 isotope peak at  $m/z$  261.08, appearing at approximately 33% of the intensity of the base peak.

## References

- MDPI. "The Role of Support Hydrophobicity in the Selective Hydrogenation of Enones and Unsaturated Sulfones over Cu/SiO<sub>2</sub> Catalysts." *Catalysts* 2020, 10(5), 524. [\[Link\]](#)
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